N1-(2-(2-Chlorophenylthio)benzyl)-N2,N2-dimethylethane-1,2-diamine
Overview
Description
N1-(2-(2-Chlorophenylthio)benzyl)-N2,N2-dimethylethane-1,2-diamine is a compound known for its potent inhibitory effects on type I protein arginine methyltransferases (PRMTs). This compound has garnered attention due to its ability to inhibit cell proliferation and reduce asymmetric arginine dimethylation levels in various leukemia cell lines .
Preparation Methods
The synthesis of N1-(2-(2-Chlorophenylthio)benzyl)-N2,N2-dimethylethane-1,2-diamine involves several steps. One common synthetic route includes the reaction of 2-chlorothiophenol with benzyl chloride to form 2-(2-chlorophenylthio)benzyl chloride. This intermediate is then reacted with N,N-dimethylethylenediamine under basic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
N1-(2-(2-Chlorophenylthio)benzyl)-N2,N2-dimethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride intermediate stage. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. .
Scientific Research Applications
N1-(2-(2-Chlorophenylthio)benzyl)-N2,N2-dimethylethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound is studied for its effects on cellular processes, particularly in the context of protein arginine methylation.
Medicine: Due to its inhibitory effects on PRMTs, it is being explored as a potential therapeutic agent for treating cancers, especially leukemia.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of N1-(2-(2-Chlorophenylthio)benzyl)-N2,N2-dimethylethane-1,2-diamine involves its interaction with type I PRMTs. By binding to the active site of these enzymes, the compound inhibits their methyltransferase activity, leading to reduced levels of asymmetric arginine dimethylation. This inhibition affects various cellular processes, including gene expression, cell proliferation, and apoptosis .
Comparison with Similar Compounds
N1-(2-(2-Chlorophenylthio)benzyl)-N2,N2-dimethylethane-1,2-diamine can be compared with other PRMT inhibitors such as:
N1-(2-(2-Chlorophenylthio)benzyl)-N1-methylethane-1,2-diamine: Another potent PRMT inhibitor with similar inhibitory effects.
2-Phenethylamines: These compounds also exhibit inhibitory effects on PRMTs but differ in their chemical structure and specific activity. The uniqueness of this compound lies in its specific interaction with type I PRMTs and its potent inhibitory effects, making it a valuable compound for research and potential therapeutic applications
Properties
IUPAC Name |
N-[[2-(2-chlorophenyl)sulfanylphenyl]methyl]-N',N'-dimethylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2S/c1-20(2)12-11-19-13-14-7-3-5-9-16(14)21-17-10-6-4-8-15(17)18/h3-10,19H,11-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFJETYMHIDAFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC=CC=C1SC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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